molecular formula C16H16ClNO2 B5095456 N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide

N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B5095456
M. Wt: 289.75 g/mol
InChI Key: LCOARJJIGOJPGO-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chlorophenyl group and a methoxyphenyl group attached to an acetamide backbone

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-20-15-7-5-12(6-8-15)10-16(19)18-11-13-3-2-4-14(17)9-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOARJJIGOJPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as sodium hydroxide to form the corresponding ester. This ester is then converted to the acetamide through a reaction with ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-hydroxyphenylacetamide.

    Reduction: Formation of 3-chloroaniline derivatives.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide: Similar structure but with a nitro group.

    N-(4-methoxyphenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group.

Uniqueness

N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)acetamide is unique due to the combination of its chlorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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